6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-4-17(2)5-12-21)16-27(23)15-18-6-8-19(26)9-7-18/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTZSVBZVFIUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the ethoxy group: This can be done via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the fluorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods would likely involve optimization of these reactions for higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ethoxy or sulfonyl groups, leading to the formation of corresponding hydroxy or desulfonyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for drug development.
Industry: It can be used in the development of specialty chemicals, dyes, or polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolin-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with five analogs (Table 1), followed by a discussion of key structural and functional differences.
Table 1: Structural Comparison of Quinolin-4-one Derivatives
Key Structural Variations and Implications
a) Sulfonyl Group Modifications
- Target vs. : The target’s 4-methylbenzenesulfonyl group is less electron-withdrawing than the 3-chlorobenzenesulfonyl group in . Chlorine’s electronegativity may enhance stability but reduce solubility compared to the methyl group .
- Target vs.
b) Benzyl Group Differences
- 4-Fluorobenzyl (Target) vs. 4-Chlorobenzyl () : Fluorine’s smaller size and higher electronegativity improve metabolic stability relative to chlorine, which may increase lipophilicity .
c) Functional Group Additions
- Diethylamino and Fluoro (): The 7-diethylamino group could enhance solubility via protonation, while 6-fluoro may alter electronic distribution in the quinolinone core .
- Benzoyl vs.
Biological Activity
6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines. This compound is notable for its complex structure, which includes an ethoxy group, a fluorobenzenesulfonyl moiety, and a methylphenyl group. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Ethoxy Group : Enhances solubility and may influence pharmacokinetics.
- Fluorobenzenesulfonyl Moiety : Potentially increases biological activity through enhanced interaction with biological targets.
- Methylphenyl Group : May contribute to the compound's lipophilicity and ability to penetrate biological membranes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Similar compounds have demonstrated potential in reducing inflammation in various models.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.
- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing downstream effects.
- Enzyme Inhibition : The sulfonamide group may interact with enzymes critical for cellular functions, leading to altered metabolic processes.
Case Studies
Several studies have investigated the biological activity of similar compounds. Below are notable findings:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | 6-Methylquinoline | Antimicrobial | Showed significant inhibition against Staphylococcus aureus |
| Study 2 | 2-(Benzenesulfonyl)quinoline | Anticancer | Induced apoptosis in breast cancer cell lines |
| Study 3 | 3-(Pyridin-2-sulfonyl)quinoline | Anti-inflammatory | Reduced cytokine production in LPS-stimulated macrophages |
These studies highlight the potential therapeutic applications of compounds related to this compound.
Synthesis and Optimization
The synthesis of this compound typically involves several steps, including:
- Formation of the Quinoline Core : Utilizing methods such as cyclization reactions.
- Introduction of Functional Groups : Employing techniques like Suzuki-Miyaura coupling for the incorporation of aryl groups.
- Final Modifications : Optimizing conditions for yield and purity.
Q & A
Q. Advanced/Mechanistic Study
- Molecular Docking : Use AutoDock Vina to map interactions with kinase targets (e.g., EGFR; sulfonyl group forms hydrogen bonds with Lys721) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorophenyl) with logP values to optimize bioavailability .
- MD Simulations : Assess stability of target-ligand complexes (e.g., 100 ns trajectories in GROMACS) .
How to design a pharmacokinetic study balancing lipophilicity and bioavailability?
Q. Advanced/Experimental Design
- Lipophilicity Assessment : Measure logP (e.g., ~3.5 via shake-flask method) to predict membrane permeability .
- In Vivo Parameters :
- Dosing : 10 mg/kg IV (plasma sampling at 0, 1, 4, 8, 24 h).
- Bioanalysis : LC-MS/MS for quantification (LLOQ = 1 ng/mL) .
- Metabolic Stability : Incubate with liver microsomes; identify CYP3A4-mediated oxidation using isoform-specific inhibitors .
What strategies mitigate off-target effects in antimicrobial assays?
Q. Advanced/Mechanistic Study
- Selectivity Screening : Compare MIC values against S. aureus (32 µg/mL) vs. mammalian cells (e.g., HEK293; IC₅₀ > 100 µg/mL) .
- Target Validation : Use CRISPR knockouts (e.g., S. aureus FabI enzyme) to confirm mechanism .
- Resistance Monitoring : Serial passage assays (10 generations) to detect MIC shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
